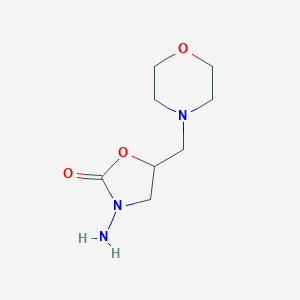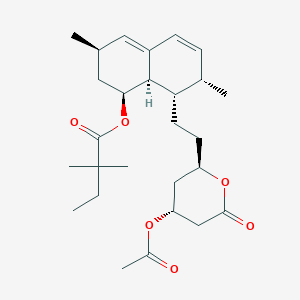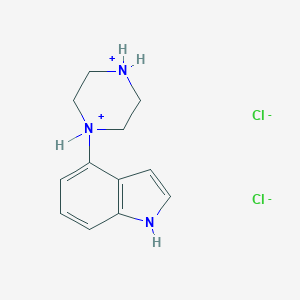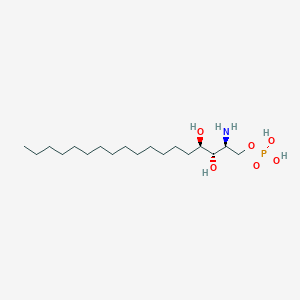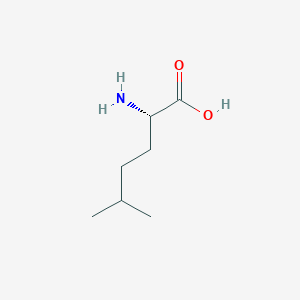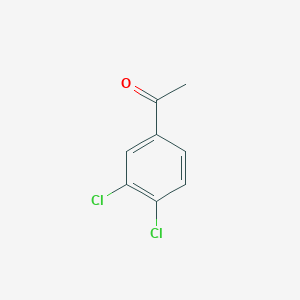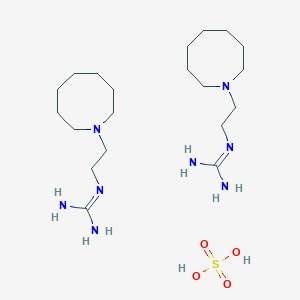![molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7](/img/structure/B29746.png)
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Overview
Description
Potassium guaiacolsulfonate hemihydrate is an orally active expectorant used primarily for the treatment of acute respiratory tract infections. It helps to loosen mucus, making it easier to cough up, and is often used in combination with other agents to treat coughs caused by the common cold, infections, or allergies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium guaiacolsulfonate hemihydrate is synthesized through the sulfonation of guaiacol (2-methoxyphenol) followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: Guaiacol is reacted with sulfuric acid to form guaiacolsulfonic acid.
Neutralization: The guaiacolsulfonic acid is then neutralized with potassium hydroxide to form potassium guaiacolsulfonate.
Crystallization: The product is crystallized and isolated as the hemihydrate form.
Industrial Production Methods: Industrial production of potassium guaiacolsulfonate hemihydrate follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The process involves:
Continuous Stirring: Ensuring thorough mixing of reactants.
Temperature Control: Maintaining optimal temperatures for each reaction step.
Purification: Using filtration and recrystallization techniques to obtain the final product
Chemical Reactions Analysis
Types of Reactions: Potassium guaiacolsulfonate hemihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to guaiacol.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Regeneration of guaiacol.
Substitution: Formation of various substituted guaiacol derivatives
Scientific Research Applications
Potassium guaiacolsulfonate hemihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on mucus production and respiratory health.
Medicine: Investigated for its potential therapeutic uses in treating respiratory conditions.
Industry: Utilized in the formulation of cough syrups and other pharmaceutical products
Mechanism of Action
Potassium guaiacolsulfonate hemihydrate works by thinning mucus (phlegm) in the lungs, making it less sticky and easier to cough up. This reduces chest congestion and makes coughs more productive. The compound acts on the mucus-producing cells in the respiratory tract, altering the viscosity and elasticity of the mucus .
Comparison with Similar Compounds
Guaiacol: The parent compound, used for its antiseptic and expectorant properties.
Potassium iodide: Another expectorant used to treat respiratory conditions.
Acetylcysteine: A mucolytic agent that breaks down mucus.
Uniqueness: Potassium guaiacolsulfonate hemihydrate is unique due to its dual action as both a mucolytic and an expectorant. It not only thins the mucus but also helps in its expulsion, making it highly effective in treating respiratory conditions .
Properties
IUPAC Name |
1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQEZNORDWBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551472 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-97-7 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q1: What are the primary areas of research interest for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?
A1: Research on 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives focuses primarily on their potential as anti-inflammatory agents [, ]. Studies have explored their efficacy in animal models of inflammation, revealing promising results. Additionally, their use as building blocks in organic synthesis, specifically for constructing more complex heterocycles like naphthyridines, is another area of significant interest [].
Q2: Why are 7-azaindoles, which include 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, considered important in medicinal chemistry?
A2: 7-Azaindoles are highly regarded in medicinal chemistry because they can act as bioisosteres for indoles and purines []. This means they can mimic the biological activity of these important structural motifs while potentially offering improved pharmacological properties.
Q3: Have any novel synthetic approaches been developed for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?
A3: Yes, recent research has demonstrated the use of rhodium-catalyzed asymmetric 1,4-addition reactions for synthesizing novel 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives [, ]. This method utilizes arylboronic acids and 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones as starting materials, expanding the chemical space for exploring structure-activity relationships.
Q4: What is the significance of the ring expansion reaction reported for 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?
A4: The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones with sodium azide or azidotrimethylsilane under microwave irradiation results in the formation of 3- and 4-amino-naphthyridin-2(1H)-one derivatives []. This ring expansion reaction, achieved through cycloaddition, provides an efficient synthetic route to access these valuable naphthyridine analogs.
Q5: Has the crystal structure of any 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative been elucidated?
A5: Yes, the crystal structure of phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone (C7H4Cl2N2O) has been determined using X-ray crystallography []. This structural information can be valuable for understanding the molecular interactions and properties of this class of compounds.
Q6: Are there any reported structure-activity relationships (SAR) for the anti-inflammatory activity of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?
A6: While specific SAR data isn't explicitly detailed in the provided abstracts, research on 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as anti-inflammatory agents suggests that structural modifications within this class of compounds can significantly impact their activity []. Further research is needed to fully elucidate these relationships and optimize their therapeutic potential.
Q7: Beyond anti-inflammatory activity, have other potential therapeutic applications for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives been explored?
A7: Research suggests that derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one show promise as Rho-kinase inhibitors []. This enzyme plays a crucial role in regulating blood pressure, making these compounds potential candidates for developing novel antihypertensive therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)
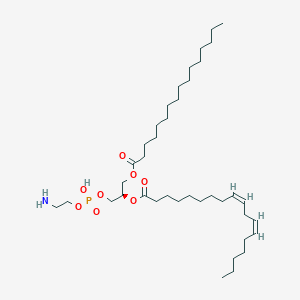
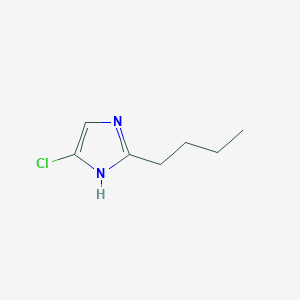
![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)
